molecular formula C27H24FN3O2 B2811973 3-(3,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-71-4

3-(3,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2811973
CAS No.: 866809-71-4
M. Wt: 441.506
InChI Key: YHPKIXPRAYOIAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[4,3-c]quinoline class, characterized by a fused pyrazole-quinoline core. Key structural features include:

  • 3-(3,4-Dimethylphenyl) substituent: Introduces steric bulk and lipophilicity at position 3 of the pyrazole ring.
  • 5-[(4-Fluorophenyl)methyl] group: A benzyl moiety with a para-fluoro substitution, enhancing electronic effects (e.g., electron-withdrawing) and modulating binding interactions.
  • 7,8-Dimethoxy groups: Methoxy substituents at positions 7 and 8 likely influence solubility and hydrogen-bonding capacity.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O2/c1-16-5-8-19(11-17(16)2)26-22-15-31(14-18-6-9-20(28)10-7-18)23-13-25(33-4)24(32-3)12-21(23)27(22)30-29-26/h5-13,15H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPKIXPRAYOIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazoloquinoline core, followed by the introduction of the substituents through various chemical reactions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient synthesis.

Chemical Reactions Analysis

3-(3,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings are replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include strong acids or bases, metal catalysts, and organic solvents. Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired transformation.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(3,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Structural Differences vs. Target Compound
Target Compound 3-(3,4-Dimethylphenyl), 5-(4-Fluorobenzyl) C₂₈H₂₄FN₃O₂* ~453.5* Reference compound
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline 3-(4-Fluorophenyl), 5-(3-Methylbenzyl) C₂₆H₂₂FN₃O₂ 427.48 - 3-position: Fluorophenyl vs. dimethylphenyl
- 5-position: 3-Methylbenzyl vs. 4-fluorobenzyl
3-(3,4-Dimethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline Fused [1,4]dioxino ring, 8,9-dihydro C₂₈H₂₄FN₃O₃ 469.51 - Additional dioxane ring fused at positions 8-9
- Reduced aromaticity in the quinoline core
5-[(4-Chlorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline 3-(4-Methoxyphenyl), 5-(4-Chlorobenzyl) C₂₇H₂₂ClN₃O₃ 480.94 - 3-position: Methoxyphenyl vs. dimethylphenyl
- 5-position: Chlorobenzyl vs. fluorobenzyl
3-(4-Ethoxyphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline 3-(4-Ethoxyphenyl), 5-(3-Methoxybenzyl) C₂₉H₂₈N₃O₄ 506.56 - Ethoxy and methoxy substituents increase polarity

Electronic and Steric Effects

  • Fluorine vs. Chlorine Substituents : The target compound’s 4-fluorobenzyl group (C-F bond) offers moderate electronegativity and lower lipophilicity compared to the chlorobenzyl analog (C-Cl) in , which may alter membrane permeability and target binding .
  • Methoxy vs.
  • Dimethylphenyl vs. Fluorophenyl at Position 3 : The 3,4-dimethylphenyl group in the target compound enhances hydrophobicity and π-π stacking interactions relative to the 4-fluorophenyl analog in , which may favor binding to hydrophobic enzyme pockets .

Fused Ring Modifications

However, the 8,9-dihydro modification reduces aromatic conjugation, which could weaken intercalative DNA binding if applicable .

Biological Activity

The compound 3-(3,4-dimethylphenyl)-5-[(4-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrazoloquinolines, including the compound . The mechanism often involves the inhibition of key signaling pathways that promote cancer cell proliferation and survival. For instance, compounds with similar structures have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to apoptosis in cancer cells.

Case Study:
In a study evaluating various pyrazoloquinoline derivatives, it was found that certain analogs exhibited significant cytotoxic effects against human cancer cell lines (e.g., MCF-7 and HeLa). The compound demonstrated an IC50 value of 12 µM against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin (IC50 = 15 µM) .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Pyrazoloquinolines have shown promise against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes.

Research Findings:
In vitro studies indicated that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds like this pyrazoloquinoline have been studied for their anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Experimental Evidence:
In animal models of inflammation, treatment with this compound resulted in a significant reduction in paw edema and levels of inflammatory markers in serum .

Structure-Activity Relationship (SAR)

The biological activity of pyrazoloquinolines is heavily influenced by their structural components. Modifications at specific positions on the pyrazoloquinoline framework can enhance or diminish activity. For instance:

  • Dimethyl Substituents: The presence of dimethyl groups at the 3 and 4 positions of the phenyl ring has been correlated with increased cytotoxicity.
  • Fluorophenyl Group: The introduction of a fluorinated phenyl group has been associated with improved binding affinity to target proteins involved in cancer progression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.